molecular formula C24H16F5NO4 B557291 Fmoc-pentafluoro-L-phenylalanine CAS No. 205526-32-5

Fmoc-pentafluoro-L-phenylalanine

Cat. No. B557291
M. Wt: 477.4 g/mol
InChI Key: DLOGILOIJKBYKA-KRWDZBQOSA-N
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Description

Synthesis Analysis

Fmoc-pentafluoro-L-phenylalanine is used in Fmoc solid-phase peptide synthesis . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .


Molecular Structure Analysis

The molecular formula of Fmoc-pentafluoro-L-phenylalanine is C24H16F5NO4 . Its molecular weight is 477.4 g/mol . The InChI string is InChI=1S/C24H16F5NO4/c25-18-15 (19 (26)21 (28)22 (29)20 (18)27)9-17 (23 (31)32)30-24 (33)34-10-16-13-7-3-1-5-11 (13)12-6-2-4-8-14 (12)16/h1-8,16-17H,9-10H2, (H,30,33) (H,31,32)/t17-/m0/s1 .


Chemical Reactions Analysis

Fmoc-pentafluoro-L-phenylalanine is suitable for Fmoc solid-phase peptide synthesis . The self-organization and applications of Fmoc-modified simple biomolecules have not been extensively summarized .


Physical And Chemical Properties Analysis

Fmoc-pentafluoro-L-phenylalanine has a molecular weight of 477.38 . Its optical activity is [α]/D -20.5±1.0°, c = 1 in methanol .

Scientific Research Applications

  • Antibacterial Composite Materials : Fmoc-pentafluoro-L-phenylalanine nanoassemblies exhibit significant antibacterial capabilities and have been integrated into resin-based composites. These composites inhibit bacterial growth without affecting mammalian cell lines and do not compromise mechanical and optical properties, suggesting potential in biomedical materials (Schnaider et al., 2019).

  • Hydrogel Formation : Fmoc-pentafluoro-L-phenylalanine has been explored for its self-assembly and hydrogelation properties. Its efficient self-assembly into entangled fibrillar structures forms rigid supramolecular gels, important for novel small molecule hydrogelators (Ryan et al., 2010).

  • Hydrogelation Behavior : The influence of side-chain halogenation on the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives, including Fmoc-pentafluoro-L-phenylalanine, was studied. Halogenation enhances self-assembly into amyloid-like fibrils, affecting the rate of self-assembly and the rheological properties of the resulting hydrogel (Ryan et al., 2010).

  • Mass Spectrometry Applications : Fmoc-pentafluoro-L-phenylalanine has been used in studies involving time-of-flight secondary ion mass spectrometry (ToF-SIMS), demonstrating strong and unusual matrix effects in organic SIMS, highlighting its utility in quantitative analysis and compositional variation assessment in materials (Shard et al., 2015).

  • Modification Effects on Self-assembly : Studies on the modification of the C-terminal of fluorinated Fmoc-Phe derivatives, including Fmoc-pentafluoro-L-phenylalanine, have provided insights into how monomer/solvent interactions influence self-assembly and hydrogelation. This research aids in the development of amino acid hydrogelators for complex media (Ryan et al., 2011).

  • Nanotube Formation in Hydrogels : Cation-modified Fmoc-phenylalanine derivatives, including Fmoc-pentafluoro-L-phenylalanine, can self-assemble into hydrogel networks and form nanotube structures, a property unique to these cationic derivatives. This research offers insights into the self-assembly pathways of Fmoc-Phe derivatives (Rajbhandary et al., 2017).

  • Peptide Synthesis : Fmoc-pentafluoro-L-phenylalanine has been utilized in the synthesis of peptides, like in the case of erythro-N-Boc-β-mercapto-l-phenylalanine, demonstrating its compatibility with reactive side chains in peptide ligation processes (Crich & Banerjee, 2007).

Safety And Hazards

Fmoc-pentafluoro-L-phenylalanine is classified as Aquatic Chronic 4 according to hazard classifications . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The rapid advancement of peptide- and amino-acid-based nanotechnology offers new approaches for the development of biomedical materials . The utilization of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks for antibacterial and anti-inflammatory purposes represents promising advancements in this field .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOGILOIJKBYKA-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942735
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-pentafluoro-L-phenylalanine

CAS RN

205526-32-5
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-pentafluoro-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
K TAKAHASHI, A SHARD, T KAWASHIMA… - 한국진공학회학술 …, 2016 - dbpia.co.kr
… or Fmoc-pentafluoro-L-phenylalanine. … and Fmoc-pentafluoro-L-phenylalanine, negative secondary ions related to Irganox1010 are suppressed in Fmoc-pentafluoro-Lphenylalanine-…
Number of citations: 0 www.dbpia.co.kr
L Schnaider, M Ghosh, D Bychenko… - … applied materials & …, 2019 - ACS Publications
… Here, to overcome these shortcomings, we demonstrate the antibacterial activity of the Fmoc-pentafluoro-l-phenylalanine-OH (Fmoc-F 5 -Phe) self-assembling building block, which was …
Number of citations: 41 pubs.acs.org
MP Seah, R Havelund, AG Shard… - The Journal of Physical …, 2015 - ACS Publications
… The sputtering yield volumes of binary mixtures of Irganox 1010 with either Irganox 1098 or Fmoc-pentafluoro-l-phenylalanine (FMOC) have been measured for 5 keV Ar 2000 + ions …
Number of citations: 22 pubs.acs.org
MP Seah, AG Shard - Applied Surface Science, 2018 - Elsevier
… Irganox 1098 or Fmoc-pentafluoro-l-phenylalanine. The ions … For Irganox 1010 with Fmoc-pentafluoro-l-phenylalanine, the … delta layers of Fmoc-pentafluoro-l-phenylalanine in …
Number of citations: 26 www.sciencedirect.com
J Wernecke, AG Shard… - Surface and Interface …, 2014 - Wiley Online Library
… The organic layers systems investigated here are Irganox 1010 and Fmoc-pentafluoro-L-phenylalanine layers with nominal thicknesses between 20 and 100 nm, deposited on silicon …
AG Shard, SJ Spencer, SA Smith, R Havelund… - International Journal of …, 2015 - Elsevier
… Well defined reference materials consisting of Irganox 1010 and either Irganox 1098 or Fmoc-pentafluoro-l-phenylalanine (Fmoc-PFLPA) are described. These have been analysed with …
Number of citations: 84 www.sciencedirect.com
JN Sloand, TE Culp, NM Wonderling… - Advanced Functional …, 2021 - Wiley Online Library
Nature has evolved several elegant strategies to organize inert building blocks into adaptive supramolecular structures. Favored among these is interfacial self‐assembly, where the …
Number of citations: 5 onlinelibrary.wiley.com
K Takahashi, S Aoyagi… - Surface and Interface …, 2017 - Wiley Online Library
… mixed samples, including a sample composed of Irganox 1010 and Irganox 1098 (MMK sample) and another composed of Irganox 1010 and Fmoc-pentafluoro-L-phenylalanine (MMF …
AG Shard, R Havelund, SJ Spencer, SA Smith - 2014 - eprintspublications.npl.co.uk
… Reference materials are supplied for this study, comprising layers of Irganox 1010, Irganox 1098 and Fmoc-pentafluoro-L-phenylalanine of known compositions and thicknesses on a …
Number of citations: 1 eprintspublications.npl.co.uk
S Aoyagi, K Matsuda - Rapid Communications in Mass …, 2023 - Wiley Online Library
… METHODS: The multilayer model sample contained a mixture of Irganox 1010 and Fmoc-pentafluoro-L-phenylalanine (Fmoc-PFLPA). The sample’s positive and negative ion depth …

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